molecular formula C13H14ClN3O3S B2969652 (4E)-4-({[(3-chlorophenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione CAS No. 2380195-75-3

(4E)-4-({[(3-chlorophenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione

Cat. No.: B2969652
CAS No.: 2380195-75-3
M. Wt: 327.78
InChI Key: VGSOJHRPTKPYAU-XYOKQWHBSA-N
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Description

(4E)-4-({[(3-chlorophenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione is a complex organic compound with a unique structure that includes a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({[(3-chlorophenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione typically involves multiple steps. One common approach is to start with the appropriate thiadiazine precursor and introduce the 3-chlorophenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({[(3-chlorophenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, DMSO, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-({[(3-chlorophenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where thiadiazine derivatives have shown efficacy.

Industry

In industry, this compound can be used in the production of advanced materials. Its properties may be exploited in the development of polymers, coatings, and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4E)-4-({[(3-chlorophenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazine derivatives: Compounds with similar thiadiazine rings but different substituents.

    Chlorophenyl derivatives: Compounds with the 3-chlorophenyl group but different core structures.

Uniqueness

What sets (4E)-4-({[(3-chlorophenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione apart is its combination of the thiadiazine ring with the 3-chlorophenylmethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

4-[(3-chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S/c1-9-12(13(18)17(2)21(19,20)16-9)8-15-7-10-4-3-5-11(14)6-10/h3-6,8,16H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFWESCECSPIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(S(=O)(=O)N1)C)C=NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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